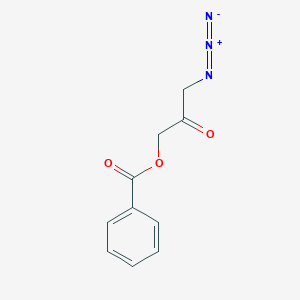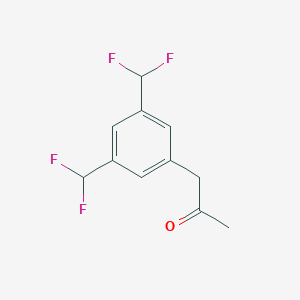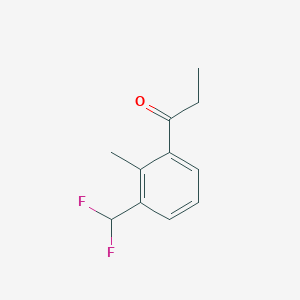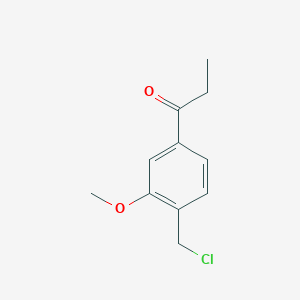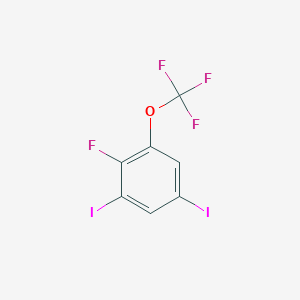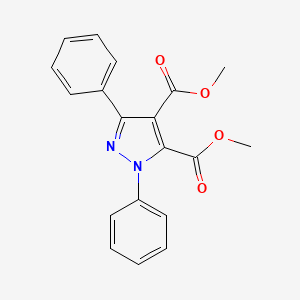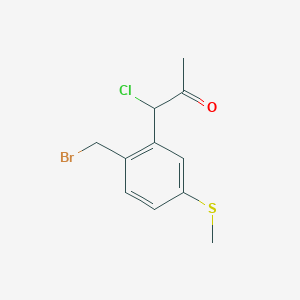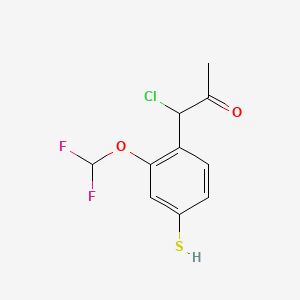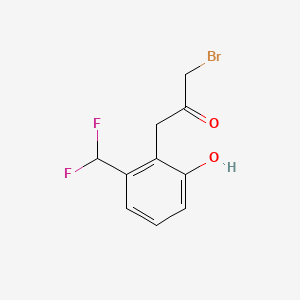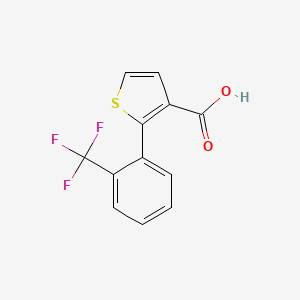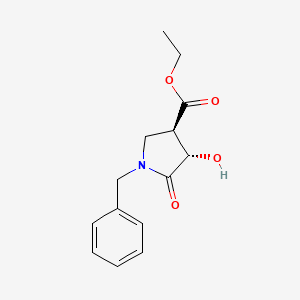
3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-1-(phenylmethyl)-, ethyl ester, (3R,4S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the reagent.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The ethyl ester group is introduced through an esterification reaction, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl bromide, benzyl chloride
Major Products
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Unique due to its specific stereochemistry and functional groups.
(3R,4S)-methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(3R,4S)-ethyl 1-phenyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl (3R,4S)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
YKDLEHPCPKSCPK-NEPJUHHUSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(C(=O)[C@H]1O)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


